REACTION_SMILES
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[CH3:3][O:4][C:5]([C:6](=[O:7])[c:8]1[cH:9][n:10]2[c:19]3[c:14]([cH:15][cH:16][cH:17][c:18]13)[CH2:13][CH2:12][CH2:11]2)=[O:20].[NH4+:1].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH-:2]>>[NH2:1][C:5](=[O:4])[C:6](=[O:7])[c:8]1[cH:9][n:10]2[c:19]3[c:14]([cH:15][cH:16][cH:17][c:18]13)[CH2:13][CH2:12][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)c1cn2c3c(cccc13)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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NC(=O)C(=O)c1cn2c3c(cccc13)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |